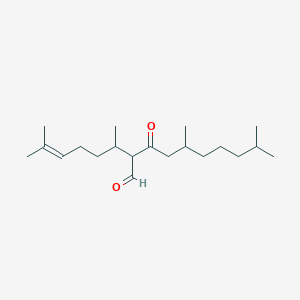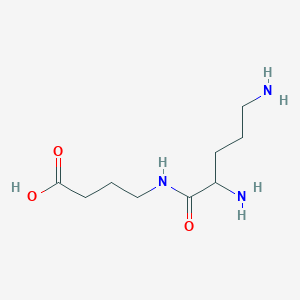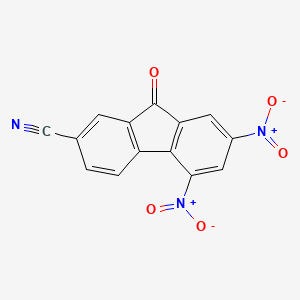![molecular formula C11H12O B14361435 [(Cyclopent-2-en-1-yl)oxy]benzene CAS No. 95526-36-6](/img/structure/B14361435.png)
[(Cyclopent-2-en-1-yl)oxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Cyclopent-2-en-1-yl)oxy]benzene is an organic compound that features a cyclopentene ring bonded to a benzene ring through an oxygen atom. This compound is of interest due to its unique structure, which combines the properties of both cyclopentene and benzene, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(Cyclopent-2-en-1-yl)oxy]benzene can be achieved through various methods. One common approach involves the reaction of cyclopent-2-en-1-ol with phenol in the presence of a strong acid catalyst, such as sulfuric acid, to form the desired ether linkage . Another method includes the use of cyclopent-2-en-1-yl chloride and phenol in the presence of a base like sodium hydroxide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings to ensure the efficient production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
[(Cyclopent-2-en-1-yl)oxy]benzene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄), alkylating agents (R-Cl/AlCl₃)
Major Products
Oxidation: Cyclopent-2-en-1-one, benzoic acid
Reduction: Cyclopent-2-en-1-ylbenzene
Substitution: Various substituted benzene derivatives
Applications De Recherche Scientifique
[(Cyclopent-2-en-1-yl)oxy]benzene has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of [(Cyclopent-2-en-1-yl)oxy]benzene involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways .
Comparaison Avec Des Composés Similaires
[(Cyclopent-2-en-1-yl)oxy]benzene can be compared with other similar compounds, such as:
Cyclopent-2-en-1-one: Shares the cyclopentene ring but lacks the benzene ring and ether linkage.
Phenylcyclopentene: Contains a phenyl group attached to a cyclopentene ring but lacks the oxygen atom linking the two rings.
Cyclopent-2-en-1-yl chloride: Similar structure but with a chlorine atom instead of the benzene ring.
The uniqueness of this compound lies in its combination of the cyclopentene and benzene rings through an ether linkage, providing distinct chemical properties and reactivity compared to its analogs.
Propriétés
Numéro CAS |
95526-36-6 |
|---|---|
Formule moléculaire |
C11H12O |
Poids moléculaire |
160.21 g/mol |
Nom IUPAC |
cyclopent-2-en-1-yloxybenzene |
InChI |
InChI=1S/C11H12O/c1-2-6-10(7-3-1)12-11-8-4-5-9-11/h1-4,6-8,11H,5,9H2 |
Clé InChI |
CFMGBUCHMHFADY-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C=C1)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-tert-Butyl-N'-(2-methyl[3,4'-bipyridin]-6-yl)urea](/img/structure/B14361359.png)
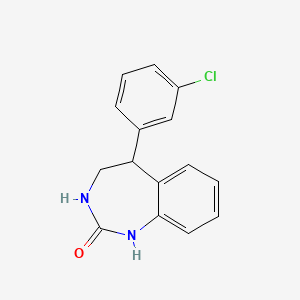
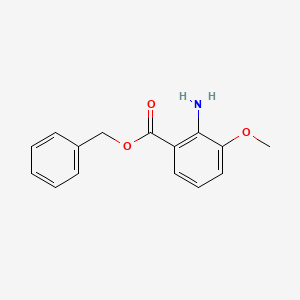
![7-Chlorotetrazolo[1,5-b]pyridazin-8-amine](/img/structure/B14361374.png)
![N-[(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]butanamide](/img/structure/B14361383.png)

![Acetic acid;3-[3-hydroxyprop-1-enyl-methyl-(3-phenylpropyl)silyl]prop-2-en-1-ol](/img/structure/B14361394.png)
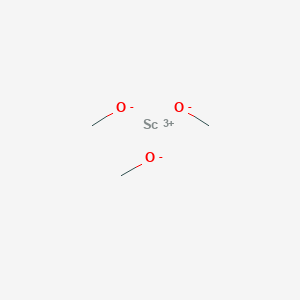

![Triphenyl[(pyridazin-3-yl)methyl]phosphanium chloride](/img/structure/B14361424.png)
